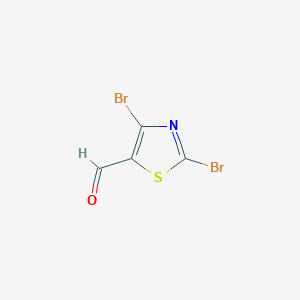
3-(N,N-Diethylaminocarbonyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(N,N-Diethylaminocarbonyl)phenylboronic acid is a chemical compound with the empirical formula C11H16BNO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-(N,N-Diethylaminocarbonyl)phenylboronic acid can be represented by the SMILES stringCCN(CC)C(=O)c1cccc(c1)B(O)O . The InChI representation is 1S/C11H16BNO3/c1-3-13(4-2)11(14)9-6-5-7-10(8-9)12(15)16/h5-8,15-16H,3-4H2,1-2H3 . The molecular weight of this compound is 221.06 .
Aplicaciones Científicas De Investigación
Nanoparticle Synthesis and Morphology : Hasegawa, Nishida, and Vlies (2015) explored the synthesis of phenylboronic acid-containing nanoparticles with unique framboidal morphology, which could have implications in biomedical engineering due to their stimuli-responsive characteristics (Hasegawa et al., 2015).
Catalysis in Organic Synthesis : Nemouchi, Boulcina, Carboni, and Debache (2012) reported the use of phenylboronic acid as a non-toxic catalyst for the efficient synthesis of tetrahydrobenzo[b]pyrans, highlighting its role in facilitating reactions with operational simplicity and environmental friendliness (Nemouchi et al., 2012).
Electrochemical Applications : Liu, Liu, and Hu (2012) developed a pH-, sugar-, and temperature-sensitive electrochemical switch using phenylboronic acid-modified polymers, indicating potential applications in bioelectronic devices and biosensors (Liu et al., 2012).
Photophysical Properties : Briseño-Ortega, Juárez-Guerra, Rojas‐Lima, Mendoza-Huizar, Vázquez-García, Farfán, Arcos-Ramos, Santillán, and López-Ruiz (2018) studied the optical properties of phenylboronic acid derivatives, revealing their potential as organic semiconductors (Briseño-Ortega et al., 2018).
Tumor-Targeting Drug Delivery : Yang, Zhang, Liu, Shi, Han, and Li (2019) used phenylboronic acid-modified polyamidoamine for hepatocarcinoma gene therapy, demonstrating its efficacy in targeting cancer cells (Yang et al., 2019).
Bio-Application of Polymeric Nanomaterials : Lan and Guo (2019) reviewed the use of phenylboronic acid-decorated polymeric nanomaterials in drug delivery systems and biosensors, underscoring the material's significance in diagnostic and therapeutic applications (Lan & Guo, 2019).
Cancer Cell Targetability : Zhang, Zhang, Su, Cai, Zhuo, and Zhong (2013) developed phenylboronic acid-functionalized micelles with enhanced targetability to HepG2 cancer cells, pointing to its potential in targeted drug delivery (Zhang et al., 2013).
Synthesis of Key Compounds : Da Zhang (2015) synthesized 4-(2-(diethylamino)ethyl) phenylboronic acid, an important intermediate in organic synthesis, highlighting the compound's significance and potential market prospects (Zhang Da, 2015).
Safety And Hazards
The safety data sheet for 3-(N,N-Diethylaminocarbonyl)phenylboronic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
[3-(diethylcarbamoyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-3-13(4-2)11(14)9-6-5-7-10(8-9)12(15)16/h5-8,15-16H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHUSSNOKNYLAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N(CC)CC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395547 |
Source


|
| Record name | 3-(N,N-Diethylaminocarbonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N,N-Diethylaminocarbonyl)phenylboronic acid | |
CAS RN |
237413-05-7 |
Source


|
| Record name | 3-(N,N-Diethylaminocarbonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

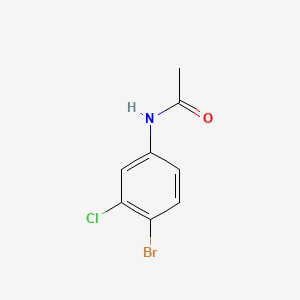
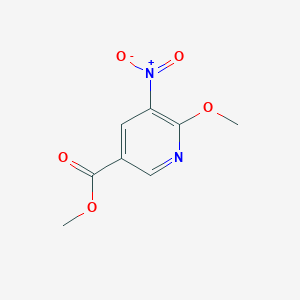
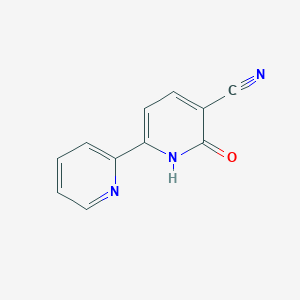
![2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamide](/img/structure/B1333896.png)
![1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one](/img/structure/B1333899.png)
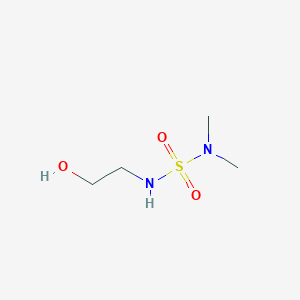
![(E)-1,1,1-trifluoro-4-[4-(trifluoromethyl)anilino]-3-buten-2-one](/img/structure/B1333902.png)
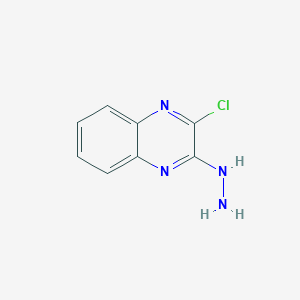

![2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid](/img/structure/B1333908.png)
![5-Pentafluoroethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1333910.png)
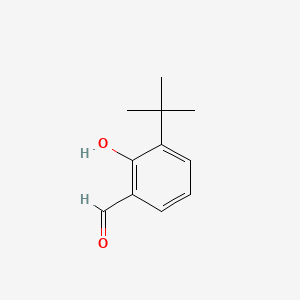
![4-allyl-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1333918.png)
